An In-depth Technical Guide to (E)-Hexadec-2-enoic Acid
An In-depth Technical Guide to (E)-Hexadec-2-enoic Acid
Abstract
(E)-hexadec-2-enoic acid, a long-chain monounsaturated fatty acid, is a molecule of significant interest due to its presence in various natural systems and its potential as a bioactive compound and a versatile chemical intermediate. This technical guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic profile, synthesis, and biological relevance. Designed for researchers, chemists, and drug development professionals, this document consolidates critical data to support advanced research and application development. We delve into its structural characteristics, reactivity, and established protocols, offering a foundational resource for leveraging this compound in scientific and industrial contexts.
Introduction
(E)-hexadec-2-enoic acid is an alpha,beta-unsaturated monocarboxylic acid characterized by a 16-carbon chain with a trans-double bond at the C2 position.[1] As a member of the hexadecenoic acid family, it plays a role as a metabolite in various organisms.[1] Its unique structure, combining a long hydrophobic alkyl chain with the reactive functionalities of a carboxylic acid and a conjugated alkene, makes it a molecule with diverse chemical reactivity and biological activity. This guide aims to provide an in-depth, field-proven perspective on the essential technical data required to work with and understand this compound, from fundamental physicochemical properties to practical synthetic considerations and known biological functions.
Nomenclature and Chemical Structure
A precise understanding of a compound's identity is paramount for any scientific endeavor. The following section details the nomenclature and structural representation of (E)-hexadec-2-enoic acid.
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IUPAC Name: (2E)-Hexadec-2-enoic acid
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Common Names: trans-2-Hexadecenoic acid
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CAS Number: 629-56-1[2]
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Molecular Formula: C₁₆H₃₀O₂[2]
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Molecular Weight: 254.41 g/mol [3]
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Chemical Structure:
The "E" designation in the nomenclature specifies the trans configuration of the substituents around the double bond, where the main carbon chain continues on opposite sides of the double bond. This stereochemistry is a critical determinant of the molecule's physical packing and biological receptor interactions.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are fundamental for the identification, purification, and quantitative analysis of (E)-hexadec-2-enoic acid.
Physicochemical Data
The properties of (E)-hexadec-2-enoic acid are summarized in the table below. The long alkyl chain renders it largely nonpolar, with low solubility in water and good solubility in organic solvents like ethanol.[2][4]
| Property | Value | Source |
| Appearance | White to off-white solid | [5] |
| Melting Point | 53-55 °C | [2] |
| Boiling Point | Not available | |
| Water Solubility | 0.096 mg/L @ 25 °C (estimated) | [2] |
| logP (octanol-water) | 6.25 - 7.00 (estimated) | [2][6] |
| pKa (strongest acidic) | ~5.03 (estimated) | [6] |
| Polar Surface Area | 37.3 Ų | [6] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for structural elucidation and purity assessment. While a complete, experimentally verified high-resolution spectrum is not publicly available, predicted data and data from analogous compounds provide a reliable reference.
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¹³C NMR Spectroscopy: The carbon spectrum is characteristic of an alpha,beta-unsaturated carboxylic acid. Key expected shifts include the carbonyl carbon (C1) around 170-180 ppm, and the two olefinic carbons (C2 and C3) in the 120-150 ppm range. The long aliphatic chain will show a cluster of signals between 20-40 ppm, with the terminal methyl group (C16) appearing most upfield.[1]
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Mass Spectrometry: The monoisotopic mass is 254.2246 g/mol .[6] Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 254, followed by fragmentation patterns characteristic of fatty acids, such as loss of water (M-18) and the carboxyl group (M-45).
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key absorbances:
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A broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.
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C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹.
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A sharp and strong C=O stretch for the conjugated carbonyl group around 1680-1700 cm⁻¹.
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A C=C stretching vibration for the trans double bond around 1640 cm⁻¹.
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A strong C-H out-of-plane bend for the trans-alkene near 970 cm⁻¹.
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Synthesis and Purification
The synthesis of α,β-unsaturated carboxylic acids like (E)-hexadec-2-enoic acid can be achieved through several established organic chemistry methodologies. A common and reliable method is the Knoevenagel-Doebner condensation.
Knoevenagel-Doebner Condensation Workflow
This reaction involves the condensation of an aldehyde with malonic acid, catalyzed by a base like pyridine, followed by decarboxylation. The use of pyridine as both a solvent and catalyst is typical, as it facilitates both the condensation and the subsequent elimination of CO₂ to yield the desired α,β-unsaturated acid. The trans isomer is generally the thermodynamic product and is favored.
Caption: Knoevenagel-Doebner synthesis workflow.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from literature for analogous syntheses.[7]
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Argon), dissolve malonic acid (1.0 eq) in dry pyridine (2.0 eq).
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Addition of Aldehyde: To the clear solution, add tetradecanal (1.0 eq) in one portion.
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Reaction: Stir the resulting solution at room temperature for approximately 72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Acidification: After completion, cool the reaction mixture to 0°C in an ice bath and carefully acidify to a pH of ~1-2 by the slow addition of an acid like phosphoric acid or hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate) three times.
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Washing: Combine the organic layers and wash sequentially with water and brine to remove residual pyridine and salts.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield the pure (E)-hexadec-2-enoic acid as a crystalline solid.
Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3.2 (NMR, IR, MS) and by melting point analysis.
Chemical Reactivity
The reactivity of (E)-hexadec-2-enoic acid is governed by its three key features: the carboxylic acid group, the conjugated C=C double bond, and the long alkyl chain.
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Carboxylic Acid Group: This group can undergo standard reactions such as:
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Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to form esters.
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Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine to form amides. This is a crucial step for creating derivatives in drug discovery.
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Salt Formation: Deprotonation with a base to form carboxylate salts, which can improve aqueous solubility.
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Alpha,Beta-Unsaturated System: The conjugated double bond is electron-deficient due to the electron-withdrawing effect of the carbonyl group. This makes it susceptible to:
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Michael Addition (1,4-Conjugate Addition): Nucleophiles such as amines, thiols, or enolates will preferentially add to the C3 position. This reaction is highly valuable for functionalizing the molecule.
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Hydrogenation: The double bond can be reduced to a single bond using catalytic hydrogenation (e.g., H₂/Pd-C), yielding hexadecanoic acid (palmitic acid).
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Epoxidation and Dihydroxylation: The double bond can be functionalized using standard reagents like m-CPBA (for epoxidation) or OsO₄ (for dihydroxylation).
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Sources
- 1. Hexadecenoic Acid | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-2-hexadecenoic acid, 629-56-1 [thegoodscentscompany.com]
- 3. veeprho.com [veeprho.com]
- 4. CAS 13419-69-7: hex-2-enoic acid | CymitQuimica [cymitquimica.com]
- 5. (E)-2-hexenoic acid, 13419-69-7 [thegoodscentscompany.com]
- 6. Showing Compound trans-Hexa-dec-2-enoic acid (FDB027882) - FooDB [foodb.ca]
- 7. Crystal structure of (E)-hex-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]
